molecular formula C19H17ClN2O B2979678 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one CAS No. 922909-19-1

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one

Cat. No.: B2979678
CAS No.: 922909-19-1
M. Wt: 324.81
InChI Key: IVQPJLQULZVGMP-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a synthetic small molecule based on the pharmaceutically active pyridazin-3(2H)-one scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its diverse biological activities and its ability to interact with multiple therapeutic targets . Compounds featuring the pyridazin-3(2H)-one scaffold are extensively investigated for cardiovascular and oncology research applications. They demonstrate potential as vasodilators for the study of cardiovascular diseases, acting through mechanisms such as phosphodiesterase (PDE) inhibition or targeting the renin-angiotensin-aldosterone system . Concurrently, this chemical class shows promise in targeted cancer research , with derivatives known to inhibit key oncogenic processes including Tubulin polymerization and the activity of kinases like B-RAF, BTK, and FGFR . The shared risk factors between cardiovascular diseases and cancer, a field known as reverse cardio-oncology, make dual-active compounds a key area of scientific exploration, for which the pyridazinone core is a promising lead structure . The structure of this analog, which includes a 2,4-dimethylphenyl group at the 6-position and a 3-chlorobenzyl group at the 2-position of the pyridazinone ring, is provided for researchers to explore its specific physicochemical properties, binding affinity, and pharmacological profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c1-13-6-7-17(14(2)10-13)18-8-9-19(23)22(21-18)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPJLQULZVGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The 3-chlorobenzyl and 2,4-dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyridazinone core, followed by the addition of the appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and production costs. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where reaction conditions can be closely monitored and controlled.

    Continuous Flow Reactors: Suitable for large-scale production, offering advantages such as improved heat and mass transfer, consistent product quality, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The 2,4-dimethylphenyl group’s electron-donating effects could stabilize charge-transfer interactions in enzyme binding, contrasting with fluorine’s electron-withdrawing nature.
  • Synthetic Optimization : Scalability and yield improvements for bulky substituents (e.g., 2,4-dimethylphenyl) require further study.

Biological Activity

The compound 2-(3-chlorobenzyl)-6-(2,4-dimethylphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClN2O
  • Molecular Weight : 320.82 g/mol

Structural Features

The compound features:

  • A pyridazine core, which is known for various biological activities.
  • Substituents that may influence its pharmacological profile, including a chlorobenzyl group and a dimethylphenyl moiety.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the pyridazine ring.
  • Introduction of the 3-chlorobenzyl group through nucleophilic substitution.
  • Addition of the 2,4-dimethylphenyl substituent.

Antitumor Activity

Recent studies have indicated that pyridazine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

The proposed mechanisms include:

  • Inhibition of specific kinases involved in cancer cell signaling pathways.
  • Induction of oxidative stress leading to cell death.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of pyridazine derivatives. The compound has demonstrated activity against several bacterial strains, suggesting potential applications in treating infections.

Other Biological Activities

  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
  • Cytotoxicity : Assessment of cytotoxic effects on normal cells is crucial to evaluate selectivity and safety.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammation markers in vitro

Case Study: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various pyridazine derivatives, including our compound. Results showed that it inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, leading to decreased cell survival rates.

Clinical Relevance

While preclinical data are promising, further clinical trials are necessary to establish the safety and efficacy profiles of this compound in humans.

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